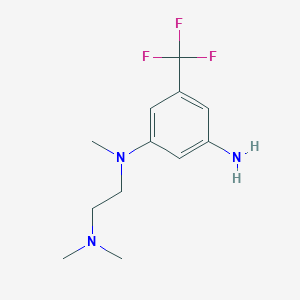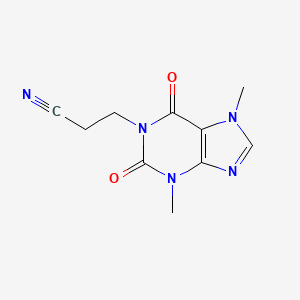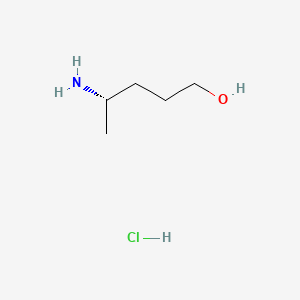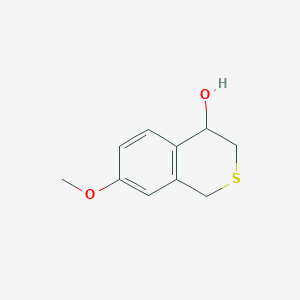
N1-(2-(dimethylamino)ethyl)-N1-methyl-5-(trifluoromethyl)benzene-1,3-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N1-(2-(dimethylamino)ethyl)-N1-methyl-5-(trifluoromethyl)benzene-1,3-diamine is an organic compound that belongs to the class of substituted benzenediamines This compound is characterized by the presence of a trifluoromethyl group, a dimethylaminoethyl group, and a methyl group attached to a benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-(dimethylamino)ethyl)-N1-methyl-5-(trifluoromethyl)benzene-1,3-diamine typically involves multiple steps. One common route starts with the nitration of a suitable benzene derivative, followed by reduction to form the corresponding diamine.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, controlled temperatures, and specific catalysts to facilitate the reactions. The purification process often involves recrystallization or chromatography techniques to ensure the final product meets the required specifications .
化学反応の分析
Types of Reactions
N1-(2-(dimethylamino)ethyl)-N1-methyl-5-(trifluoromethyl)benzene-1,3-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can yield amines or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and various nucleophiles are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce a variety of functional groups, leading to diverse derivatives .
科学的研究の応用
N1-(2-(dimethylamino)ethyl)-N1-methyl-5-(trifluoromethyl)benzene-1,3-diamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a biochemical probe or reagent.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.
作用機序
The mechanism by which N1-(2-(dimethylamino)ethyl)-N1-methyl-5-(trifluoromethyl)benzene-1,3-diamine exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other biomolecules. The pathways involved often depend on the specific application and the biological context in which the compound is used .
類似化合物との比較
Similar Compounds
- N1-(3,5-bis(trifluoromethyl)benzyl)benzene-1,2-diamine
- N,N-bis(2-nitrophenyl)-3,5-bis(trifluoromethyl)aniline
- 1-aryl-1H-benzimidazoles
Uniqueness
N1-(2-(dimethylamino)ethyl)-N1-methyl-5-(trifluoromethyl)benzene-1,3-diamine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
特性
分子式 |
C12H18F3N3 |
|---|---|
分子量 |
261.29 g/mol |
IUPAC名 |
3-N-[2-(dimethylamino)ethyl]-3-N-methyl-5-(trifluoromethyl)benzene-1,3-diamine |
InChI |
InChI=1S/C12H18F3N3/c1-17(2)4-5-18(3)11-7-9(12(13,14)15)6-10(16)8-11/h6-8H,4-5,16H2,1-3H3 |
InChIキー |
XFGJDEGHYXBQQA-UHFFFAOYSA-N |
正規SMILES |
CN(C)CCN(C)C1=CC(=CC(=C1)N)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[cis-1-Benzyl-3-methyl-pyrrolidin-2-yl]methanamine](/img/structure/B14017540.png)

![2,3-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrolo[2,3-B]pyridine](/img/structure/B14017558.png)






![1,1,1-Trichloro-2-hydroxy-2-[2-acetamidoethylthio]ethane](/img/structure/B14017608.png)
![N-[(Z)-1H-indol-3-ylmethylideneamino]-2-phenylacetamide](/img/structure/B14017609.png)
![3-(4-Methoxy-2-methyl-phenyl)-2,5-dimethyl-pyrazolo[1,5-A]pyrimidin-7-OL](/img/structure/B14017614.png)

![2-Naphthalenecarboxylicacid, 4-[2-(3,4-dimethylphenyl)diazenyl]-3-hydroxy-](/img/structure/B14017625.png)
